![molecular formula C6H5F3N2O B1415861 4-(Difluoromethoxy)-5-fluoropyridin-2-amine CAS No. 2231676-95-0](/img/structure/B1415861.png)
4-(Difluoromethoxy)-5-fluoropyridin-2-amine
Overview
Description
“4-(Difluoromethoxy)aniline” and “4-(Difluoromethoxy)benzaldehyde” are compounds that have structures similar to the requested compound . They are used in laboratory settings for research and development .
Synthesis Analysis
While specific synthesis methods for “4-(Difluoromethoxy)-5-fluoropyridin-2-amine” were not found, a method for synthesizing a related compound, roflumilast, from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation has been reported .
Molecular Structure Analysis
The molecular structure of a similar compound, “4-(Difluoromethoxy)aniline”, has been reported . It has a linear formula of F2CHOC6H4NH2 .
Chemical Reactions Analysis
Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S, have been studied . These processes have benefited from the invention of multiple difluoromethylation reagents .
Scientific Research Applications
Synthesis and Characterization
- The synthesis of various fluoropyridines, including structures similar to 4-(Difluoromethoxy)-5-fluoropyridin-2-amine, has been a subject of research. A study demonstrated the synthesis of 2-amino-5-fluoropyridine, an analog, through a process involving diazotization and subsequent reactions (Hand & Baker, 1989).
Application in Herbicides
- Modified cyclization of fluoroalkyl alkynylimines with primary amines led to the synthesis of 4-amino-5-fluoropicolinates, which are structurally related to 4-(Difluoromethoxy)-5-fluoropyridin-2-amine. These compounds are investigated for potential use as herbicides (Johnson et al., 2015).
Reaction Studies
- Studies on the reactions of fluoro-halopyridines, which are structurally akin to 4-(Difluoromethoxy)-5-fluoropyridin-2-amine, have shown different chemoselective functionalization strategies. These studies contribute to understanding the chemical behavior of such compounds (Stroup et al., 2007).
Synthesis of Amino Fluorohydrins
- The research also encompasses the synthesis of amino fluorohydrins, where fluoropyridines serve as intermediates or starting materials. These syntheses have implications in various pharmaceutical applications (Cresswell et al., 2011).
Fluorination Processes
- The fluorination of nitrogen-containing aromatics, including pyridines, has been explored using different fluorinating agents. This research is significant for the synthesis of various fluorinated compounds, including those similar to 4-(Difluoromethoxy)-5-fluoropyridin-2-amine (Anand & Filler, 1976).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(difluoromethoxy)-5-fluoropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-3-2-11-5(10)1-4(3)12-6(8)9/h1-2,6H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOMKGPVJIWHRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-5-fluoropyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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